molecular formula C19H13FN2 B12332189 1-Phenyl-2-(3-fluophenyl)benzimidazole CAS No. 20000-57-1

1-Phenyl-2-(3-fluophenyl)benzimidazole

Cat. No.: B12332189
CAS No.: 20000-57-1
M. Wt: 288.3 g/mol
InChI Key: ZRHFLLOFRBCXGX-UHFFFAOYSA-N
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Description

1-Phenyl-2-(3-fluophenyl)benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorine atom in the phenyl ring enhances the compound’s biological activity and stability, making it a valuable molecule in medicinal chemistry and pharmaceutical research .

Preparation Methods

The synthesis of 1-Phenyl-2-(3-fluophenyl)benzimidazole typically involves the condensation of ortho-phenylenediamine with 3-fluorobenzaldehyde. This reaction is often carried out in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction mixture is then purified using solvents like hexane and water to obtain the desired product with high yield and efficiency .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

1-Phenyl-2-(3-fluophenyl)benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of catalysts.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include acetonitrile as a solvent, room temperature conditions, and the presence of catalysts or bases to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Phenyl-2-(3-fluophenyl)benzimidazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(3-fluophenyl)benzimidazole involves its interaction with specific molecular targets and pathways. The compound can function as a hydrogen donor or acceptor, allowing it to bind to different drug targets that participate in various biological processes. For example, in cancer therapy, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth .

Comparison with Similar Compounds

1-Phenyl-2-(3-fluophenyl)benzimidazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities and potential therapeutic applications.

Properties

CAS No.

20000-57-1

Molecular Formula

C19H13FN2

Molecular Weight

288.3 g/mol

IUPAC Name

2-(3-fluorophenyl)-1-phenylbenzimidazole

InChI

InChI=1S/C19H13FN2/c20-15-8-6-7-14(13-15)19-21-17-11-4-5-12-18(17)22(19)16-9-2-1-3-10-16/h1-13H

InChI Key

ZRHFLLOFRBCXGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC=C4)F

Origin of Product

United States

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